5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a fluorophenyl group, and an isoxazolo-pyridine group. Pyrazole is a five-membered ring with two nitrogen atoms. It is a common scaffold in medicinal chemistry and is present in many pharmaceutical drugs . The fluorophenyl group is a phenyl ring with a fluorine atom, which can enhance the biological activity of a compound. The isoxazolo-pyridine group is a fused ring system that is less common but can also be found in some bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The pyrazole ring is a heterocycle with nitrogen atoms, which can participate in hydrogen bonding and other interactions. The fluorophenyl group can engage in pi-pi stacking interactions with other aromatic systems, and the fluorine atom can form a strong bond with the phenyl ring. The isoxazolo-pyridine group is a fused ring system, which can confer rigidity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring can undergo various reactions such as alkylation, acylation, and substitution. The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, and the isoxazolo-pyridine group can participate in reactions such as ring-opening or ring-closing .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems and a fluorine atom could increase the compound’s lipophilicity, which could affect its solubility and permeability. The nitrogen atoms in the pyrazole ring could participate in hydrogen bonding, which could affect the compound’s solubility and stability .Mechanism of Action
The mechanism of action of this compound would depend on its intended biological target. Many drugs that contain a pyrazole ring work by interacting with enzymes or receptors in the body. The fluorophenyl group can enhance the binding affinity of the compound to its target, and the isoxazolo-pyridine group can also contribute to the biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[2-(4-chloropyrazol-1-yl)ethyl]-3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O/c18-13-9-20-23(10-13)7-6-22-5-4-16-15(11-22)17(21-24-16)12-2-1-3-14(19)8-12/h1-3,8-10H,4-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRXZNAIRNSWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2C3=CC(=CC=C3)F)CCN4C=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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